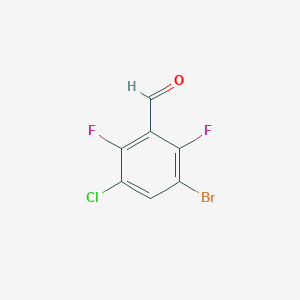
1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, also known as CHPTU, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition in Mild Steel
1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been investigated for its corrosion inhibition properties on mild steel in acidic environments. Studies found that related compounds, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, exhibit significant inhibition effects on mild steel corrosion in hydrochloric acid solution. These compounds act as mixed-type inhibitors, with their efficiency increasing with decreasing temperature and increasing concentration. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, suggesting the formation of a protective film on the steel surface. This property makes them potential candidates for industrial applications in corrosion protection (Bahrami & Hosseini, 2012).
Antioxidant Activity
A new series of compounds related to 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, with modifications in the urea, thiourea, and selenourea derivatives, exhibited significant antioxidant activity. These compounds, especially those containing the selenourea functionality along with a halogen group, showed potent antioxidant activity in various in vitro assays, suggesting their potential as antioxidant agents. This finding indicates the versatility of the compound's core structure in generating derivatives with useful biological activities (Reddy et al., 2015).
Photodegradation of Pesticides
Research on similar urea derivatives has also explored their role in the photodegradation of pesticides, such as substituted urea herbicides in water. These studies help in understanding the environmental fate of pesticides and their potential for removal through photodegradation processes. Such insights are crucial for developing environmentally friendly pesticide management strategies (Gatidou & Iatrou, 2011).
Anticonvulsant Activity
Derivatives of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea have been synthesized and evaluated for their anticonvulsant activity. Certain derivatives showed significant effectiveness in models of convulsion, indicating the potential of these compounds in developing new anticonvulsant drugs. This highlights the compound's potential in medicinal chemistry for the treatment of neurological disorders (Thakur et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-3-1-2-4-12(11)17-14(19)16-7-5-13(18)10-6-8-20-9-10/h1-4,6,8-9,13,18H,5,7H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJRMWBYRZYMIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CSC=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

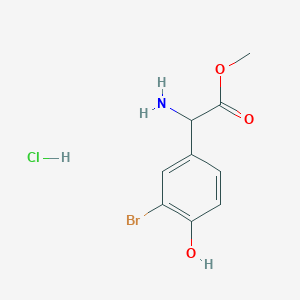
![N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2393551.png)
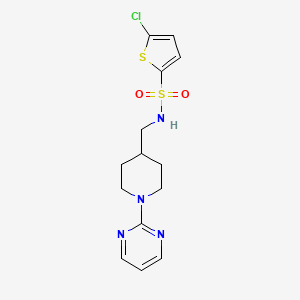
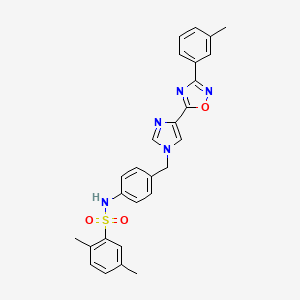
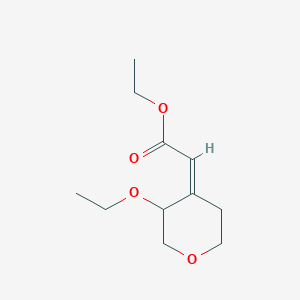
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
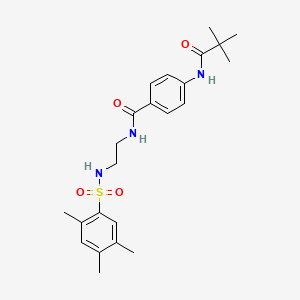
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
![2-methyl-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2393570.png)
